molecular formula C10H10O5 B8798927 3-acetyloxy-4-methoxybenzoic acid CAS No. 60444-56-6

3-acetyloxy-4-methoxybenzoic acid

Cat. No.: B8798927
CAS No.: 60444-56-6
M. Wt: 210.18 g/mol
InChI Key: ZOIQMOPABGFDGI-UHFFFAOYSA-N
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Description

3-Acetyloxy-4-methoxybenzoic acid (IUPAC name: 4-acetoxy-3-methoxybenzoic acid) is a substituted benzoic acid derivative with a methoxy (-OCH₃) group at the para (4th) position and an acetyloxy (-OAc) group at the meta (3rd) position. Its molecular formula is C₁₀H₁₀O₅, derived from the benzoic acid core (C₇H₆O₂) modified by the addition of methoxy (C₁H₃O) and acetyloxy (C₂H₃O₂) groups. This compound is structurally related to vanillic acid (4-hydroxy-3-methoxybenzoic acid), where the hydroxyl group is replaced by an acetyloxy moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyloxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyloxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-methoxybenzoic acid and acetic acid.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(Acetyloxy)-4-carboxybenzoic acid.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of suitable nucleophiles.

Major Products Formed

    Hydrolysis: 4-Methoxybenzoic acid and acetic acid.

    Oxidation: 3-(Acetyloxy)-4-carboxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. It can facilitate the development of novel compounds with tailored properties for specific applications.

Biology

  • Antimicrobial Activity : Research indicates that 3-acetyloxy-4-methoxybenzoic acid exhibits potential antibacterial properties. Studies have shown it to be effective against various Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in inflammatory diseases.

Medicine

  • Drug Development : Investigations into the compound's metabolic pathways suggest that it may function as a prodrug, which is metabolized into active therapeutic agents. This property is particularly relevant in designing drugs with improved bioavailability and efficacy.

Industry

  • Specialty Chemicals : this compound is utilized in producing specialty chemicals and polymers, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Antimicrobial Studies

A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Anti-inflammatory Research

In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production by approximately 50% at a concentration of 25 μM.

Drug Development Insights

Research has suggested that the compound can inhibit DNA gyrase and human topoisomerase IIα, which are crucial for bacterial DNA replication and cancer cell proliferation, respectively. This dual action positions it as a candidate for further drug development targeting both bacterial infections and cancer.

Mechanism of Action

The mechanism of action of 3-acetyloxy-4-methoxybenzoic acid is primarily related to its ability to undergo hydrolysis, releasing 4-methoxybenzoic acid and acetic acid. The released 4-methoxybenzoic acid can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues of 3-acetyloxy-4-methoxybenzoic acid, highlighting substituent differences, molecular formulas, and notable properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence Source
This compound -OAc (3), -OCH₃ (4) C₁₀H₁₀O₅ Research applications (exact uses unspecified)
4-Benzyloxy-3-methoxybenzoic acid -OCH₂C₆H₅ (4), -OCH₃ (3) C₁₅H₁₄O₄ Intermediate in organic synthesis
3-Methoxy-4-nitrobenzoic acid -OCH₃ (3), -NO₂ (4) C₈H₇NO₅ Research applications; nitro group enhances reactivity
3-Methoxy-4-methylbenzoic acid -OCH₃ (3), -CH₃ (4) C₉H₁₀O₃ Reddish-yellow powder; λmax 414 nm (dye applications)
4-Methoxy-3-methylbenzoic acid -OCH₃ (4), -CH₃ (3) C₉H₁₀O₃ High GI absorption; potential pharmaceutical use
4-Methoxy-3-sulfamoylbenzoic acid -OCH₃ (4), -SO₂NH₂ (3) C₈H₉NO₅S Sulfonamide group confers biological activity

Q & A

Q. Basic: What are the standard protocols for synthesizing 3-acetyloxy-4-methoxybenzoic acid?

Answer:
Synthesis typically involves esterification or acetylation of 4-methoxybenzoic acid derivatives. For example:

  • Step 1 : Start with 4-methoxybenzoic acid and protect the hydroxyl group (if present) using acetyl chloride under anhydrous conditions .
  • Step 2 : Optimize reaction parameters (e.g., 60–80°C, 12–24 hours) with catalysts like DIPEA (diisopropylethylamine) to enhance acetyl group incorporation .
  • Step 3 : Purify via column chromatography or recrystallization, monitored by TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) .

Table 1: Example Reaction Conditions from Analogous Compounds

CompoundReagentsTemp (°C)Time (hr)Yield (%)Ref
4j*DIPEA, CH₃CN602478
5a*Et₃N, THF251285
*Analogous triazine derivatives.

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst Screening : Replace DIPEA with DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature Gradients : Employ stepwise heating (e.g., 50°C → 80°C) to minimize decomposition of heat-sensitive intermediates .

Q. Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • ¹H/¹³C NMR : Identify acetyl (δ ~2.1–2.3 ppm) and methoxy (δ ~3.8–4.0 ppm) groups. Carboxylic protons appear as broad peaks (δ ~12–13 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .
  • Mass Spectrometry : ESI-MS (m/z 224.2 [M+H]⁺) for molecular weight validation .

Q. Advanced: How can spectral data contradictions (e.g., overlapping peaks) be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping methoxy and acetyl signals by correlating ¹H-¹³C couplings .
  • Deuterium Exchange : Treat the compound with D₂O to suppress carboxylic proton signals and clarify adjacent peaks .

Q. Basic: What are the stability profiles under normal laboratory conditions?

Answer:

  • Stability : Stable at room temperature in dry, dark environments. Avoid prolonged exposure to >40°C or humidity .
  • Incompatibilities : Reacts with strong oxidizers (e.g., HNO₃), producing CO/CO₂ .

Table 2: Stability Data for Related Compounds

CompoundStable pH RangeLight SensitivityRef
4-Amino-3-methoxybenzoic acid5–8Moderate
3-Fluoro-4-methoxybenzoic acid4–9Low

Q. Advanced: How can decomposition pathways be predicted under stress conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Identify mass loss at >150°C, correlating with decarboxylation or ester cleavage .
  • Forced Degradation Studies : Expose to UV light (254 nm) or H₂O₂ to simulate oxidative degradation; analyze by HPLC-MS .

Q. Basic: What are its applications in biochemical research?

Answer:

  • Metal Adsorption : Used to recover Pd(II) from mixed-metal solutions via chelation (optimized at pH 3–5) .
  • Enzyme Studies : Acts as a substrate analog for carboxylase or esterase activity assays .

Q. Advanced: How to design experiments to evaluate biological activity?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce fluorine (electron-withdrawing) at the 3-position to enhance binding to amyloid-beta proteins, modeled after Alzheimer’s drug intermediates .
  • In Silico Docking : Use AutoDock Vina to predict interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase .

Q. Basic: What safety protocols are recommended for handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (CEN/EN 166 standard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

Q. Advanced: How to assess risks in novel synthetic routes?

Answer:

  • HazOp Analysis : Evaluate exothermic risks during acetylation by monitoring adiabatic temperature rise .
  • Waste Stream Profiling : Test for residual acetic anhydride via GC-MS to ensure compliance with EPA guidelines .

Properties

CAS No.

60444-56-6

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-acetyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

ZOIQMOPABGFDGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.0 g of 3-hydroxy-4-methoxy-benzoic acid and 51.6 g of acetic anhydride were combined and stirred at 140° C. for 3 h. Then 50 ml of water were added at 100° C., the mixture was heated under reflux for 30 min, another 200 ml of water were added and the mixture heated under reflux for 30 min. The mixture was cooled to 0° C., and the product was filtered off, washed with water and dried in vacuo to yield 18.8 g of the title compound.
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50 mL
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Synthesis routes and methods III

Procedure details

17.0 g of 3-Hydroxy-4-methoxy-benzoic acid were added to 51.6 g of acetic ahydride and the mixture stirred at 140° C. for 3 h. The mixture was then allowed to cool to 100° C., 50 ml of water added dropwise and the temperature kept at 100° C. Then, 200 ml of water were added and the mixture was stirred at 100° C. for 30 minutes. The mixture was then cooled and stirred at 0° C. for 1 h. The product was then isolated by filtration, washed with 50 ml of water and dried under reduced pressure to yield 18.8 g of the title compound that was used without further purification.
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17 g
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51.6 g
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200 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

To a suspension of 600 mg (3.57 mmol) of 3-hydroxy-4-methoxybenzoic acid (Aldrich Chemical Company, Milwaukee, Wis.) in 5 mL of anhyd CH2Cl2 was added 1.31 mL (7.50 mmol) of N,N-diisopropylethylamine and the mixture stirred until homogeneous (ca. 5 min). Acetyl chloride (305 μL, 4.28 mmol) was added dropwise over 2 min followed by 2.0 mg ((0.016 mmol) of 4-dimethylaminopyridine. After stirring at room temperature for 1 h, the mixture was poured into 50 mL of EtOAc and washed with 1 M HCl (3×25 mL). The organic phase was extracted with saturated NaHCO3 (6×15 mL) and the combined extracts saturated with solid NaCl and acidified to pH 2 with conc HCl. The resulting suspension was extracted with EtOAc (3×20 mL) and the combined extracts were dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light beige powder (463 mg, 62%). 1H-NMR (300 MHz, CDCl3) δ8.00 (dd, 1H, J=8.7, 2.0 Hz), 7.79 (d, 1H, 2.0 Hz), 7.00 (d, 1H, 8.7 Hz), 3.91 (s, 3H), and 2.34 (s, 3H).
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600 mg
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5 mL
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1.31 mL
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305 μL
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50 mL
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0.016 mmol
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Yield
62%

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